2-Methyl-6-(oxan-4-yl)piperidine
Description
2-Methyl-6-(oxan-4-yl)piperidine is a piperidine derivative substituted at the 6-position with a tetrahydropyran (oxan-4-yl) group and at the 2-position with a methyl group. Piperidine derivatives are critical in medicinal chemistry due to their bioactivity and role as building blocks for pharmaceuticals .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-methyl-6-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-9-3-2-4-11(12-9)10-5-7-13-8-6-10/h9-12H,2-8H2,1H3 |
InChI Key |
DRVNDRDVOBBDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(oxan-4-yl)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another method includes the cyclization of appropriate precursors under specific conditions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(oxan-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .
Scientific Research Applications
2-Methyl-6-(oxan-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with G-protein coupled receptors, ion channels, and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pinidine (2-Methyl-6-(prop-2-enyl)piperidine)
Structure and Synthesis :
Pinidine, a natural alkaloid isolated from Pinus species, features a propenyl group at the 6-position of the piperidine ring . Its synthesis involves hydrogenation of pyridine precursors, as described by Leete and Carver (1975), where 2,6-lutidine derivatives react with acetaldehyde followed by catalytic hydrogenation .
Key Differences :
- Substituent : The propenyl group in Pinidine is smaller and less polar than the oxan-4-yl group, impacting lipophilicity and metabolic stability.
- Physical Properties : Pinidine has a boiling point of 176–177°C at 751 mmHg , while the oxan-4-yl analog’s bulkier substituent may increase boiling point due to higher molecular weight and polar oxygen interactions.
- Bioactivity : Pinidine’s alkenyl group may confer reactivity in biological systems, whereas the oxan-4-yl group’s ether linkage could enhance solubility and reduce toxicity.
2-Methyl-6-alkylpiperidines (e.g., M-470, M-492)
Structure and Applications: Compounds like 2-methyl-6-(8-heptadecenyl)piperidine (M-470) and 2-methyl-6-nonylpiperidine (M-492) feature long alkyl chains at the 6-position .
Key Differences :
- Substituent Effects : The oxan-4-yl group’s cyclic ether contrasts sharply with the linear alkyl chains of M-470/M-492, reducing lipophilicity and altering membrane permeability.
- Synthetic Complexity : Introducing oxan-4-yl may require specialized protecting-group strategies, whereas alkylation of piperidine is more straightforward .
Pyrimidine-Piperidine Hybrids (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine)
Structure and Relevance :
Pyrimidine-piperidine hybrids, such as the compound in , combine nitrogen-rich heterocycles for enhanced bioactivity . These hybrids are explored as kinase inhibitors or antimicrobial agents.
Key Differences :
- Core Structure : The oxan-4-yl-piperidine lacks the pyrimidine ring, limiting π-π stacking interactions critical for binding to biological targets.
- Electronic Effects : The oxan-4-yl group’s oxygen atom may act as a hydrogen-bond acceptor, a feature absent in alkyl/alkenyl analogs.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
*Calculated based on structural formula; experimental data unavailable in provided evidence.
Research Implications and Gaps
- Synthetic Challenges: The oxan-4-yl group’s introduction may require novel methodologies, as seen in Pinidine’s multi-step synthesis .
- Thermochemical Stability : Piperidine borane complexes () suggest that substituents influence bond strengths and dehydrogenation pathways, which could extend to oxan-4-yl analogs in hydrogen storage applications .
- Pharmacological Potential: While pyrimidine-piperidine hybrids are bioactive , the oxan-4-yl variant’s polarity may optimize blood-brain barrier penetration for CNS-targeted drugs.
Biological Activity
2-Methyl-6-(oxan-4-yl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's unique structural features, including the oxan-4-yl group, suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of 2-Methyl-6-(oxan-4-yl)piperidine is thought to arise from its interaction with various molecular targets, including:
- G-protein coupled receptors (GPCRs) : These receptors play a crucial role in signal transduction and are common targets for therapeutic agents.
- Ion channels : Modulation of ion channels can influence neuronal excitability and muscle contraction.
- Enzymes : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Antimicrobial Properties
Research indicates that 2-Methyl-6-(oxan-4-yl)piperidine exhibits antimicrobial activity against several bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties . Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated.
Anticancer Potential
2-Methyl-6-(oxan-4-yl)piperidine has been explored for its anticancer effects . It appears to induce apoptosis in cancer cell lines, potentially through the modulation of survival pathways such as those involving survivin and other inhibitors of apoptosis proteins (IAPs). This activity positions it as a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Comparison with Similar Compounds
To understand the uniqueness of 2-Methyl-6-(oxan-4-yl)piperidine, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| Piperidine | Basic structure without substitutions | Minimal biological activity |
| 2-Methylpiperidine | Lacks the oxan group | Moderate activity against certain bacteria |
| 6-(Oxan-4-yl)piperidine | Lacks the methyl group | Limited bioactivity compared to the target compound |
The presence of both the methyl and oxan groups in 2-Methyl-6-(oxan-4-yl)piperidine enhances its chemical reactivity and biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
